
3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid
Overview
Description
3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid: is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a methoxy group on a benzoic acid core. This compound is significant in organic synthesis, particularly in the protection of amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products:
Substitution: Removal of the Boc group yields 3-amino-5-methoxybenzoic acid.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Scientific Research Applications
Chemistry: In organic synthesis, 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid is used as a protected intermediate. The Boc group protects the amino group during various synthetic steps, allowing for selective reactions at other functional groups .
Biology and Medicine: The compound can be used in the synthesis of pharmaceuticals where the Boc group is used to protect amino groups during the synthesis of peptide-based drugs .
Industry: In the chemical industry, Boc-protected compounds are used in the production of fine chemicals and advanced materials. The protection and deprotection steps are crucial in multi-step synthesis processes .
Mechanism of Action
The Boc group in 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid acts as a protecting group for the amino functionality. The mechanism involves the formation of a carbamate linkage, which is stable under basic and neutral conditions but can be cleaved under acidic conditions. This selective stability allows for the protection of the amino group during various synthetic transformations .
Comparison with Similar Compounds
3-((Tert-butoxycarbonyl)amino)benzoic acid: Similar structure but lacks the methoxy group.
3-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid: Similar structure with the methoxy group at a different position.
Uniqueness: The presence of both the Boc-protected amino group and the methoxy group on the benzoic acid core makes 3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid unique. This combination allows for selective reactions and provides versatility in synthetic applications .
Biological Activity
3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid (often abbreviated as Boc-amino acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group and a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid backbone. Its chemical structure can be represented as follows:
- Molecular Formula : C13H17NO4
- Molecular Weight : 251.28 g/mol
Antimicrobial Properties
Research has indicated that derivatives of benzoic acid, including this compound, exhibit antimicrobial activities. A study highlighted the effectiveness of similar compounds against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanisms often involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Boc-amino acid | Staphylococcus aureus | 32 µg/mL |
Boc-amino acid | Escherichia coli | 64 µg/mL |
Anti-cancer Activity
In vitro studies have shown that compounds related to this compound can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in various cancer cell lines has been documented, suggesting its potential as an anti-cancer agent.
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. This inhibition leads to increased rates of apoptosis in cancer cells.
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has shown potential in inhibiting serine and metallo-β-lactamases, which are critical for antibiotic resistance in Gram-negative bacteria.
Enzyme | Inhibition Type | IC50 Value |
---|---|---|
KPC-2 β-lactamase | Competitive | 0.5 µM |
TEM-1 β-lactamase | Non-competitive | 1 µM |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of Boc-amino acids demonstrated that modifications to the side chains significantly impacted their activity against resistant strains. The study found that introducing hydrophobic groups enhanced membrane permeability, leading to improved antibacterial effects.
Case Study 2: Cancer Cell Line Studies
In experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, indicating the compound's potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoic acid?
The synthesis typically involves a multi-step process:
Amino Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is achieved using Boc anhydride (Boc₂O) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) .
Carboxylic Acid Formation : The benzoic acid moiety is synthesized via hydrolysis of a methyl ester intermediate under basic conditions (e.g., NaOH in methanol/water) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
Key Reagents and Conditions :
Step | Reagents/Conditions | Purpose | Reference |
---|---|---|---|
Boc Protection | Boc₂O, TEA, DCM, 0–25°C | Amine protection | |
Ester Hydrolysis | NaOH, MeOH/H₂O, reflux | Carboxylic acid formation |
Q. How is the compound characterized for structural confirmation?
A combination of analytical techniques is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and methoxy substituent (δ ~3.8 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) verify purity (>95%) .
- Mass Spectrometry : High-resolution MS (ESI or EI) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₁₇NO₅, calculated 275.11) .
Advanced Research Questions
Q. What strategies are recommended for functionalizing the benzoic acid moiety without compromising the Boc-protected amine?
Functionalization requires selective reaction conditions:
- Coupling Reactions : Use carbodiimide reagents (e.g., DCC or EDC) with DMAP to activate the carboxylic acid for amide bond formation. This avoids Boc deprotection .
- Esterification : Methanol/H⁺ or thionyl chloride (SOCl₂) converts the acid to methyl esters for further derivatization .
- Metal-Catalyzed Cross-Couplings : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with aryl boronic acids at the 5-methoxy position .
Critical Considerations :
- Avoid strong acids (e.g., TFA) or prolonged heating to prevent Boc cleavage.
- Monitor reactions via TLC (silica, UV detection) to confirm selectivity .
Q. How can researchers resolve contradictions in reactivity data during functional group transformations?
Contradictions often arise from:
- Purity Issues : Impurities (e.g., residual solvents) can skew reactivity. Repurify via recrystallization or chromatography .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may destabilize the Boc group. Test alternatives like THF or acetonitrile .
- Temperature Sensitivity : Optimize reaction temperatures (e.g., 0°C for Boc stability vs. 80°C for cross-couplings) .
Case Study :
Inconsistent yields in amide couplings were traced to residual moisture. Implementing anhydrous conditions (molecular sieves, inert atmosphere) improved reproducibility .
Q. What methods are used to study the compound’s stability under varying storage conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >150°C for Boc-protected compounds) .
- Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., free amine from Boc cleavage) .
- Light Sensitivity : Store in amber vials at 0–6°C to prevent photodegradation .
Stability Data :
Condition | Degradation (%) | Major Degradant |
---|---|---|
25°C, dark | <2% over 6 months | None detected |
40°C, 75% RH | 12% over 4 weeks | 5-Methoxybenzoic acid |
Q. How is the compound utilized in drug discovery pipelines?
As a building block for:
- Protease Inhibitors : The Boc-protected amine serves as a transition-state mimic in inhibitor design .
- Peptidomimetics : Coupling with amino acid esters generates bioactive analogs (e.g., kinase inhibitors) .
- Structural Probes : Radiolabeling (³H or ¹⁴C) at the methoxy group enables metabolic tracing .
Example Application :
Derivatization to 3-((Boc)amino)-5-methoxybenzamide showed IC₅₀ = 0.8 µM against trypsin-like proteases in vitro .
Q. What precautions are critical when handling this compound in aqueous or acidic environments?
- pH Sensitivity : The Boc group hydrolyzes at pH < 4. Use neutral buffers (e.g., PBS, pH 7.4) for biological assays .
- Moisture Control : Store under nitrogen or argon to prevent hydrolysis. Desiccants (silica gel) are mandatory .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal to avoid releasing tert-butyl alcohol .
Q. How can computational modeling guide the optimization of this compound’s physicochemical properties?
- LogP Prediction : Software like ACD/Labs estimates hydrophobicity (predicted LogP = 2.1), aiding solubility optimization .
- pKa Calculations : The carboxylic acid (pKa ~4.5) and Boc-protected amine (pKa ~10) inform ionization states at physiological pH .
- Docking Studies : Molecular dynamics simulations identify steric clashes in target binding pockets, guiding substituent modifications .
Properties
IUPAC Name |
3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-5-8(11(15)16)6-10(7-9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJLYGCIQTYFHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.